molecular formula C15H16BrNO2S B2778342 N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide CAS No. 1087647-03-7

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide

Cat. No.: B2778342
CAS No.: 1087647-03-7
M. Wt: 354.26
InChI Key: XBWBJSUZXFGIGG-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or other oxidized forms.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide: Unique due to the presence of both bromine and sulfonamide groups.

    5-bromo-2,4-dimethylbenzenesulfonamide: Lacks the benzyl group, resulting in different chemical properties and applications.

    N-benzyl-2,4-dimethylbenzenesulfonamide: Lacks the bromine atom, affecting its reactivity and biological activity.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a synthetic intermediate, while the sulfonamide group provides opportunities for biochemical interactions.

Biological Activity

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a bromine atom, a sulfonamide group, and a benzyl moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C15H16BrNO2S
  • Molecular Weight : 356.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor functions. The bromine atom enhances binding affinity due to its electronegative properties, while the benzyl group may influence specificity towards certain targets.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has been evaluated for its potential as an antibiotic:

  • Inhibition of DapE : DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is a target for antibiotic development because it is essential for bacterial cell wall synthesis but absent in humans. Inhibitors like this compound can potentially serve as broad-spectrum antibiotics with selective toxicity towards bacteria without affecting human cells .

Anticancer Activity

The compound has been explored for anticancer properties due to its ability to interact with specific cancer-related targets. Studies have shown that modifications in the benzyl moiety can significantly alter the compound's affinity for cancer cell receptors:

  • 5-HT2A Receptor Agonism : Research on similar compounds indicates that N-benzyl substitutions can dramatically affect binding affinity and receptor selectivity at serotonin receptors, which are implicated in various cancers .

Case Studies and Research Findings

  • Inhibition Studies : A study assessed the IC50 values of various sulfonamides, including this compound, against DapE. The results indicated promising inhibitory effects that warrant further exploration in antibiotic development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that small changes in substituents could lead to significant differences in biological activity. This highlights the importance of precise chemical modifications in enhancing therapeutic efficacy .
  • Pharmacological Evaluation : A pharmacological evaluation of N-benzyl substituted compounds demonstrated their potential as selective agonists for serotonin receptors, suggesting applications in treating mood disorders alongside their antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and sulfonamide groupsAntimicrobial and anticancer potential
5-bromo-2,4-dimethylbenzenesulfonamideLacks benzyl groupReduced binding affinity
N-benzyl-2,4-dimethylbenzenesulfonamideLacks bromine atomDifferent reactivity profile

Properties

IUPAC Name

N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-11-8-12(2)15(9-14(11)16)20(18,19)17-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWBJSUZXFGIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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